molecular formula C16H17FN2O2S B4086510 N-(benzenesulfonyl)-2-fluoro-N'-propan-2-ylbenzenecarboximidamide

N-(benzenesulfonyl)-2-fluoro-N'-propan-2-ylbenzenecarboximidamide

Cat. No.: B4086510
M. Wt: 320.4 g/mol
InChI Key: GMZLQMKPQIJAAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(benzenesulfonyl)-2-fluoro-N’-propan-2-ylbenzenecarboximidamide is a complex organic compound that features a benzenesulfonyl group, a fluorine atom, and a benzenecarboximidamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzenesulfonyl)-2-fluoro-N’-propan-2-ylbenzenecarboximidamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of benzenesulfonyl chloride with a suitable amine to form the sulfonamide intermediate. This intermediate is then reacted with a fluorinating agent, such as N-fluorobenzenesulfonimide, under controlled conditions to introduce the fluorine atom . The final step involves the formation of the benzenecarboximidamide moiety through a condensation reaction with an appropriate isocyanide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(benzenesulfonyl)-2-fluoro-N’-propan-2-ylbenzenecarboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Sulfone derivatives

    Reduction: Sulfinyl or sulfide derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of N-(benzenesulfonyl)-2-fluoro-N’-propan-2-ylbenzenecarboximidamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity . Additionally, it can interfere with cellular signaling pathways, leading to altered cellular functions and responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(benzenesulfonyl)-2-fluoro-N’-propan-2-ylbenzenecarboximidamide is unique due to its combination of a fluorine atom and a benzenecarboximidamide moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

N-(benzenesulfonyl)-2-fluoro-N'-propan-2-ylbenzenecarboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O2S/c1-12(2)18-16(14-10-6-7-11-15(14)17)19-22(20,21)13-8-4-3-5-9-13/h3-12H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMZLQMKPQIJAAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N=C(C1=CC=CC=C1F)NS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(benzenesulfonyl)-2-fluoro-N'-propan-2-ylbenzenecarboximidamide
Reactant of Route 2
N-(benzenesulfonyl)-2-fluoro-N'-propan-2-ylbenzenecarboximidamide
Reactant of Route 3
N-(benzenesulfonyl)-2-fluoro-N'-propan-2-ylbenzenecarboximidamide
Reactant of Route 4
N-(benzenesulfonyl)-2-fluoro-N'-propan-2-ylbenzenecarboximidamide
Reactant of Route 5
N-(benzenesulfonyl)-2-fluoro-N'-propan-2-ylbenzenecarboximidamide
Reactant of Route 6
N-(benzenesulfonyl)-2-fluoro-N'-propan-2-ylbenzenecarboximidamide

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